molecular formula C10H12FNO B13046185 1-Amino-1-(4-fluoro-3-methylphenyl)acetone

1-Amino-1-(4-fluoro-3-methylphenyl)acetone

Cat. No.: B13046185
M. Wt: 181.21 g/mol
InChI Key: OJJCIDAPRXUBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(4-fluoro-3-methylphenyl)acetone is a fluorinated organic compound with the molecular formula C10H12FNO. This compound is known for its unique molecular structure, which includes an amino group and a fluorinated aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(4-fluoro-3-methylphenyl)acetone typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-fluoro-3-methylphenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-1-(4-fluoro-3-methylphenyl)acetone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-fluoro-3-methylphenyl)acetone involves its interaction with specific molecular targets and pathways. The compound’s amino group and fluorinated aromatic ring play crucial roles in its binding affinity and reactivity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-(4-fluoro-3-methylphenyl)acetone stands out due to its specific fluorinated aromatic ring, which imparts unique chemical and physical properties. This fluorination can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-amino-1-(4-fluoro-3-methylphenyl)propan-2-one

InChI

InChI=1S/C10H12FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3

InChI Key

OJJCIDAPRXUBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)C)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.